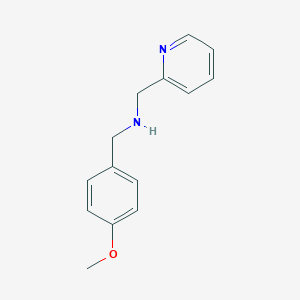
Methyl 2-methyl-3-oxopentanoate
概要
説明
“Methyl 2-methyl-3-oxopentanoate” is a chemical compound with the CAS Number: 3682-42-6 . It is also known as “methyl 3-methyl-2-oxopentanoate” and has a molecular weight of 144.17 . It is used as an intermediate in the synthesis of antiproliferative polyketide (+)-R-aureothin .
Synthesis Analysis
The synthesis of “Methyl 2-methyl-3-oxopentanoate” involves various chemical reactions. For instance, it has been synthesized via two different base-catalysed Michael additions from readily available building blocks . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-oxopentanoate” can be represented by the InChI code: 1S/C7H12O3/c1-4-5(2)6(8)7(9)10-3/h5H,4H2,1-3H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
“Methyl 2-methyl-3-oxopentanoate” is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings . It is also used as a reagent in organic chemical reactions, especially the formation of carbon-carbon bonds through malonate synthesis .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-oxopentanoate” is a liquid at room temperature . It has a molecular weight of 144.17 and a density of 1.04 g/cm3 at 25 °C . The compound has a flash point of 71 °C .科学的研究の応用
1. Green Solvent in Membrane Science
Specific Scientific Field:
Summary of the Application:
- Methyl 2-methyl-3-oxopentanoate, sold under the brand name Rhodiasolv PolarClean , has gained scientific and industrial interest as a non-toxic replacement for common polar aprotic solvents .
Experimental Procedures:
- The compound was synthesized using novel single-step reactions via two different base-catalyzed Michael additions from readily available building blocks .
- Additionally, its suitability as a reaction medium was evaluated in nucleophilic aromatic substitution (S N Ar) reactions compared to other green polar aprotic solvents .
Results and Outcomes:
- Methyl 2-methyl-3-oxopentanoate demonstrated promise as a green solvent, showing potential for use in membrane science applications .
2. Chemical Synthesis and Building Block
Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results and Outcomes:
3. Analytical Chemistry and Chromatography
Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results and Outcomes:
These are just a few of the applications of Methyl 2-methyl-3-oxopentanoate. Its versatility and potential for green chemistry make it an intriguing compound for further exploration in various scientific domains . Researchers continue to investigate its properties and applications, aiming to unlock its full potential in diverse fields. 🌱🔬
Safety And Hazards
特性
IUPAC Name |
methyl 2-methyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNZOGNVFGETNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338005 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-oxopentanoate | |
CAS RN |
17422-12-7 | |
| Record name | Methyl 2-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


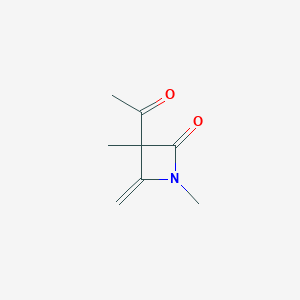
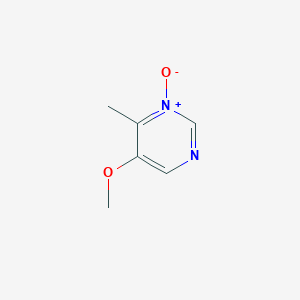
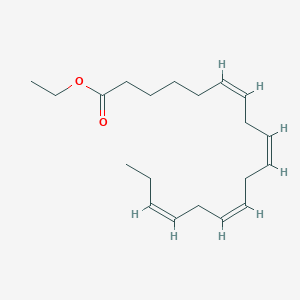
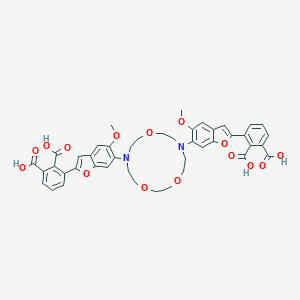
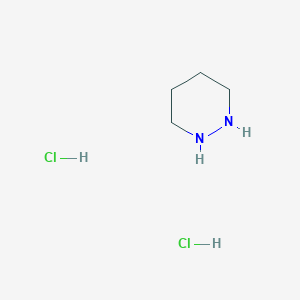
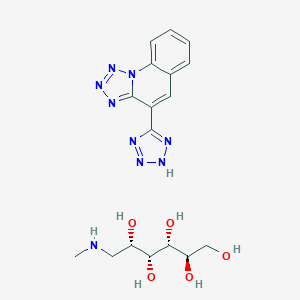
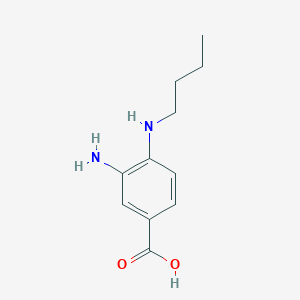
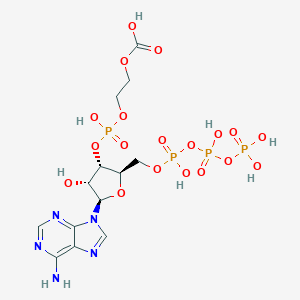

![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
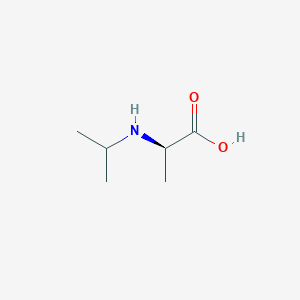
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
